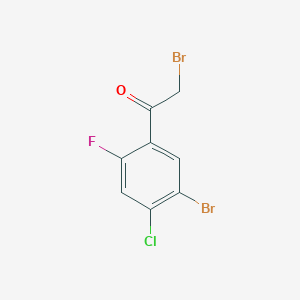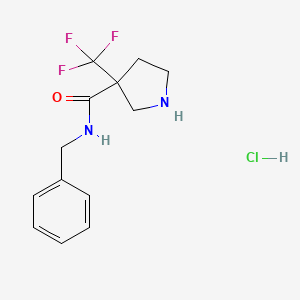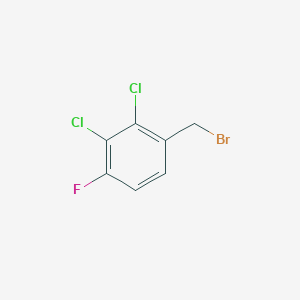
2,3-Dichloro-4-fluorobenzyl bromide
描述
2,3-Dichloro-4-fluorobenzyl bromide is an organic compound with the molecular formula C7H4BrCl2F. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is typically a white to light yellow crystalline solid and is soluble in organic solvents like ether and alcohol but insoluble in water .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dichloro-4-fluorobenzyl bromide can be synthesized through the bromination of 2,3-dichloro-4-fluorotoluene. The process involves dissolving 2,3-dichloro-4-fluorotoluene in an appropriate organic solvent and adding a brominating agent, such as bromine or N-bromosuccinimide (NBS). The reaction mixture is then stirred and heated to facilitate the bromination reaction. After completion, the mixture is cooled, and the product is isolated through crystallization or purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions
2,3-Dichloro-4-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used. These reactions often require acidic conditions and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.
Oxidation and Reduction: Products include alcohols, aldehydes, and carboxylic acids.
科学研究应用
2,3-Dichloro-4-fluorobenzyl bromide is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Environmental Science: The compound is used in the study of pollutant degradation and the development of remediation technologies.
作用机制
The mechanism of action of 2,3-Dichloro-4-fluorobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, forming new covalent bonds. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, reacting with electrophiles to form substituted products. The specific molecular targets and pathways depend on the nature of the nucleophile or electrophile involved in the reaction .
相似化合物的比较
Similar Compounds
2,3-Dichloro-6-fluorobenzyl bromide: Similar structure but with the fluorine atom at a different position.
2,4-Difluorobenzyl bromide: Contains two fluorine atoms instead of one.
2,3-Difluorobenzyl bromide: Contains two fluorine atoms and no chlorine atoms.
Uniqueness
2,3-Dichloro-4-fluorobenzyl bromide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique arrangement makes it a valuable intermediate in the synthesis of specialized compounds with distinct properties .
属性
IUPAC Name |
1-(bromomethyl)-2,3-dichloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-2-5(11)7(10)6(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSCSHDPHBEIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


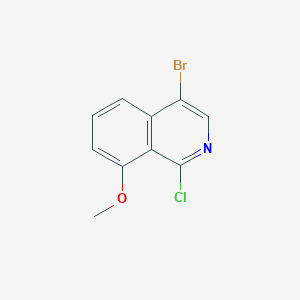

![3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1450013.png)

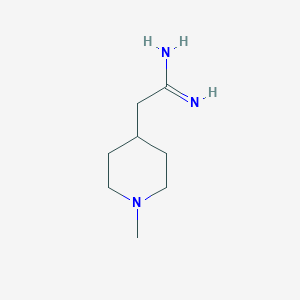
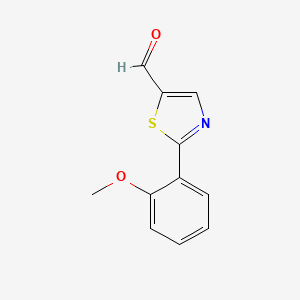
![7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450021.png)
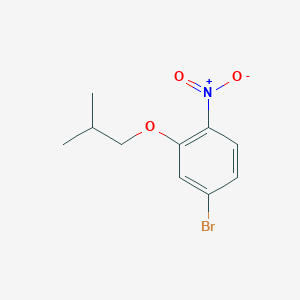
![(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1450023.png)
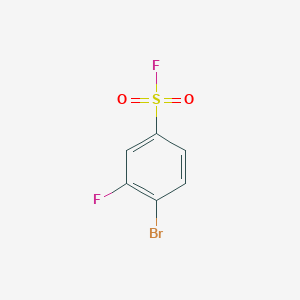
![Spiro[2.3]hexan-5-amine hydrochloride](/img/structure/B1450025.png)

